molecular formula C8H9NO3S B1425405 2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1423031-12-2

2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1425405
CAS No.: 1423031-12-2
M. Wt: 199.23 g/mol
InChI Key: KAZDULIBDQUOFX-UHFFFAOYSA-N
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Description

2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes an oxolan ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions are carefully controlled to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors. The process is optimized to maximize yield and minimize by-products. Purification steps, such as recrystallization or chromatography, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield various products, depending on the conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

Chemistry: In chemistry, 2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors. Its interaction with specific enzymes can provide insights into biological processes and lead to the development of new therapeutic agents.

Medicine: In the medical field, this compound is being investigated for its pharmacological properties. It may serve as a precursor for drugs targeting various diseases, including cancer and infectious diseases.

Industry: The compound's applications extend to the chemical industry, where it is used in the production of specialty chemicals and materials. Its versatility makes it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid exerts its effects involves its interaction with molecular targets. The thiazole ring, in particular, plays a crucial role in binding to enzymes or receptors, leading to biological or chemical changes. The specific pathways involved depend on the context in which the compound is used.

Comparison with Similar Compounds

  • 2-(Oxolan-2-yl)oxolane

  • 2,2'-Bifuran

  • 2-(Oxolan-2-yl)oxolan-2-yl]methanol

Uniqueness: 2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid stands out due to its combination of the oxolan and thiazole rings, which provides unique chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in similar compounds.

Properties

IUPAC Name

2-(oxolan-2-yl)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h4,6H,1-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZDULIBDQUOFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)C2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 2
2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 3
2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 4
2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 5
2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid
Reactant of Route 6
2-(Oxolan-2-yl)-1,3-thiazole-4-carboxylic acid

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